80-Fold Potency Advantage Over Gallium Acetylacetonate in Gallium-Resistant Lung Cancer Cells
CAS 1004643-75-7 (compound 5476423) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. The comparator GaAcAc represents the gallium-based standard agent against which resistance had developed, making this a clinically relevant baseline. The lead compound 7919469 achieved only a 13-fold increase, underscoring the superior activity of 5476423 within this screening set.
| Evidence Dimension | Anti-proliferative potency in gallium-resistant lung cancer cells (fold-increase over GaAcAc) |
|---|---|
| Target Compound Data | 80-fold (compound 5476423 = CAS 1004643-75-7) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); Comparator 7919469: 13-fold |
| Quantified Difference | 80-fold vs. GaAcAc baseline; 6.2-fold higher than comparator 7919469 |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; IC50 determination. |
Why This Matters
An 80-fold potency gain directly translates to a much lower concentration needed for anti-proliferative effects, which raises the ceiling for development as an AXL-pathway or gallium-resistance reversal agent.
- [1] Oyewumi, M. O.; Alazizi, A.; Liva, S.; Lin, L.; Geldenhuys, W. J. Screening and Identification of Novel Compounds with Potential Anti-Proliferative Effects on Gallium-Resistant Lung Cancer through an AXL Kinase Pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. DOI: 10.1016/j.bmcl.2014.07.072. View Source
